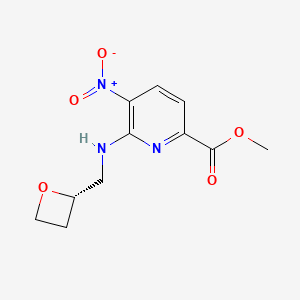
methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate is a chemical compound that belongs to the class of picolinates It features a nitro group at the 5-position and an oxetane ring attached to the 6-position through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate typically involves multiple steps:
Formation of the Picolinate Core: The synthesis begins with the preparation of the picolinate core, which can be achieved through the nitration of methyl picolinate.
Introduction of the Oxetane Ring: The oxetane ring is introduced via a nucleophilic substitution reaction. This involves the reaction of an oxetane-containing intermediate with the nitro-picolinate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ring-opened or ring-expanded products.
Scientific Research Applications
Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate: Similar structure but with an amino group instead of a nitro group.
Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with a benzoate core instead of a picolinate core.
Uniqueness
Methyl (S)-5-nitro-6-((oxetan-2-ylmethyl)amino)picolinate is unique due to the presence of both a nitro group and an oxetane ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O5 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
methyl 5-nitro-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O5/c1-18-11(15)8-2-3-9(14(16)17)10(13-8)12-6-7-4-5-19-7/h2-3,7H,4-6H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
ILKIHCYHKYHCLM-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NC[C@@H]2CCO2 |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















